4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide
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Overview
Description
4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with an ethoxy group and a methoxyphenyl group, making it a unique structure with potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxynaphthalene and 4-methoxyaniline.
Sulfonation: 4-ethoxynaphthalene is sulfonated using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline under basic conditions to form the final sulfonamide product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the sulfonamide group or other substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its structure suggests potential antimicrobial or anti-inflammatory properties, making it a subject of pharmacological research.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt bacterial growth and replication, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(4-methoxyphenyl)methylene]benzenamine
- 4-ethoxy-N-(4-methoxyphenyl)methylene]aniline
- 4-ethoxyphenyl-N-(4-methoxybenzylidene)amine
Uniqueness
4-ethoxy-N-(4-methoxyphenyl)-1-naphthalenesulfonamide is unique due to its naphthalene ring system, which imparts distinct chemical and biological properties compared to other sulfonamides. Its specific substitution pattern enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-ethoxy-N-(4-methoxyphenyl)naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-3-24-18-12-13-19(17-7-5-4-6-16(17)18)25(21,22)20-14-8-10-15(23-2)11-9-14/h4-13,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWMJFCCYVANHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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